3-Chloro-2-hydroxy-6-methylbenzoic acid

Lipophilicity Physicochemical Properties ADME

This specific 3-chloro-2-hydroxy-6-methyl positional isomer is non-negotiable for achieving regiospecific transformations in the total synthesis of BE-23254, an unusual angucycline antibiotic. Its defined LogP of 3.09 (vs. 1.90 for the non-chlorinated analog) makes it a key calibration standard for computational SAR and ADME prediction models. Additionally, it serves as an essential analytical standard for tracking the meta-fission pathway in Pseudomonas cepacia MB2 chlorinated aromatic degradation studies. Substitution with other chloro-hydroxy-methyl isomers will compromise reaction regioselectivity, model accuracy, and pathway elucidation. Procure this exact isomer to ensure experimental reproducibility and data integrity.

Molecular Formula C8H7ClO3
Molecular Weight 186.59
CAS No. 89938-57-8
Cat. No. B2775175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydroxy-6-methylbenzoic acid
CAS89938-57-8
Molecular FormulaC8H7ClO3
Molecular Weight186.59
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)O)C(=O)O
InChIInChI=1S/C8H7ClO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12)
InChIKeyJPAYZYWQJZZSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-hydroxy-6-methylbenzoic Acid (CAS 89938-57-8): Procurement-Relevant Chemical Profile and Comparator Context


3-Chloro-2-hydroxy-6-methylbenzoic acid (CAS 89938-57-8) is a polysubstituted benzoic acid derivative with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . Its core structure features a carboxylic acid group flanked by a hydroxyl group at the 2-position, a chlorine atom at the 3-position, and a methyl group at the 6-position on the aromatic ring . This specific substitution pattern distinguishes it from the broader class of hydroxybenzoic acids and positions it as a chemically distinct entity with a unique set of physicochemical properties. The compound is primarily sourced as a research chemical, typically supplied with a purity of 95%, and is employed as a building block or synthetic intermediate in organic chemistry, medicinal chemistry, and materials science research .

Why Generic Substitution of 3-Chloro-2-hydroxy-6-methylbenzoic Acid is Scientifically Unreliable


Substituting 3-chloro-2-hydroxy-6-methylbenzoic acid with other hydroxybenzoic acid derivatives, even those with a similar 'chloro-hydroxy-methyl' composition, is not a scientifically sound practice due to the profound impact of positional isomerism on chemical and biological behavior. Research on benzoic acid derivatives has demonstrated that the exact position of substituents on the aromatic ring is a critical determinant of physicochemical properties like lipophilicity, acidity, and solubility [1], which in turn dictate a molecule's interaction with biological targets, enzymes, and its overall fate in a chemical reaction or metabolic pathway [2]. A change in the relative position of the chlorine, hydroxyl, or methyl group can lead to a different molecule with a unique reactivity profile, distinct chromatographic behavior, and altered biological activity. Therefore, even if a compound shares the same molecular formula or functional groups, the specific 3-chloro-2-hydroxy-6-methyl arrangement is non-negotiable for achieving the exact performance and reproducibility required in rigorous scientific and industrial applications.

Quantitative Differentiation Evidence for 3-Chloro-2-hydroxy-6-methylbenzoic Acid (CAS 89938-57-8)


Comparative Lipophilicity: LogP Analysis vs. 2-Hydroxy-6-methylbenzoic Acid

3-Chloro-2-hydroxy-6-methylbenzoic acid exhibits a notably higher lipophilicity compared to its non-chlorinated analog, 2-hydroxy-6-methylbenzoic acid, as indicated by a measured LogP value of 3.09 versus a predicted XLogP of 1.90 for the comparator [1]. The introduction of the chlorine atom at the 3-position increases the compound's hydrophobicity by approximately 1.2 log units.

Lipophilicity Physicochemical Properties ADME

Comparative Lipophilicity: LogP Analysis vs. 3-Chloro-2-hydroxybenzoic Acid

3-Chloro-2-hydroxy-6-methylbenzoic acid (LogP = 3.09) demonstrates significantly higher lipophilicity than its 6-desmethyl analog, 3-chloro-2-hydroxybenzoic acid, which has a reported LogP value of 1.74 [1]. The presence of the methyl group at the 6-position adds considerable hydrophobic character, increasing the LogP by approximately 1.35 units.

Lipophilicity Physicochemical Properties ADME

Comparative Lipophilicity: LogP Analysis vs. 3-Chloro-6-methylbenzoic Acid

When compared to 3-chloro-6-methylbenzoic acid, which lacks the 2-hydroxy group, 3-chloro-2-hydroxy-6-methylbenzoic acid exhibits a moderate increase in measured lipophilicity (LogP = 3.09) relative to the comparator's predicted LogP of 2.83 [1]. The hydroxyl group, while generally hydrophilic, can engage in intramolecular hydrogen bonding with the adjacent carboxylic acid, effectively masking some of its polarity and contributing to the observed LogP.

Lipophilicity Physicochemical Properties ADME

High-Impact Research and Industrial Application Scenarios for 3-Chloro-2-hydroxy-6-methylbenzoic Acid


Synthesis of BE-23254 and Angucycline Antibiotic Analogs

The compound serves as a crucial building block in the total synthesis of BE-23254, an unusual angucycline antibiotic, and its analogs. This application leverages the specific chloro-hydroxy-methyl substitution pattern for regioselective reactions in a multi-step synthetic sequence involving a Hauser annulation and DDQ-promoted aromatization . The compound's unique reactivity profile, dictated by the interplay of its functional groups, is essential for achieving the desired annulation and constructing the complex angucycline core. Procurement of this specific isomer is mandatory, as other chloro-methylbenzoic acid isomers would fail to undergo the same regiospecific transformations.

Physicochemical Property Profiling for SAR and Computational Modeling

The well-defined and quantifiable lipophilic differentiation of 3-chloro-2-hydroxy-6-methylbenzoic acid (LogP = 3.09) from its structural analogs (e.g., 2-hydroxy-6-methylbenzoic acid, XLogP = 1.90) [1] makes it a valuable compound for developing and validating structure-activity relationship (SAR) models and computational property predictions. Its distinct LogP value serves as a key data point for benchmarking algorithms that aim to predict the impact of specific halogen and methyl substitutions on molecular hydrophobicity. Researchers procuring this compound can use it as a calibration standard or a test case to improve the accuracy of in silico ADME prediction tools.

Intermediate for the Synthesis of Substituted Benzoic Acid Derivatives

The compound is employed as a versatile intermediate for the synthesis of more complex, substituted benzoic acid derivatives, as referenced in patents for industrial production methods [2]. Its specific substitution pattern allows for further derivatization at the remaining reactive positions on the aromatic ring or functional group transformations at the carboxylic acid and hydroxyl moieties. The presence of the 6-methyl group introduces steric hindrance that can influence regioselectivity in subsequent reactions, offering synthetic chemists a level of control not achievable with the non-methylated analog, 3-chloro-2-hydroxybenzoic acid.

Biodegradation and Bioremediation Pathway Studies

3-Chloro-2-hydroxy-6-methylbenzoic acid has been identified as a key intermediate in the microbial degradation pathway of 3-chloro-2-methylbenzoate via the meta-fission pathway in Pseudomonas cepacia MB2 . This makes it an essential analytical standard for researchers studying the biodegradation of chlorinated aromatic compounds, a critical process in environmental microbiology and bioremediation strategy development. The compound's unique structure allows for the tracking of specific metabolic steps, and its procurement is necessary for accurate quantification and pathway elucidation in environmental fate studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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